2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound classified within the sulfonamide group, known for its diverse biological activities. This compound features a unique molecular structure that includes a methoxy group, a sulfonamide moiety, and a tetrahydroquinoline framework, which positions it as a significant molecule in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is with a molecular weight of approximately 332.4 g/mol .
The synthesis of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves several multi-step organic reactions. One common synthetic route includes:
In industrial settings, continuous flow synthesis techniques may be employed to enhance yield and purity while minimizing side reactions.
The molecular structure of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 332.4 g/mol |
InChI Key | ROXMJKSUMMAZRZ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
The compound can undergo various chemical transformations:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets:
The physical and chemical properties of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide include:
Key property data includes:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Polar Surface Area | Not specified |
The applications of 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide span various fields:
This compound's diverse applications underscore its significance in both academic research and potential industrial uses.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1